3-Hydroxy-2-methylideneoctanenitrile
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Overview
Description
3-Hydroxy-2-methylideneoctanenitrile is an organic compound characterized by the presence of a hydroxy group (-OH), a nitrile group (-CN), and a methylidene group (CH2=)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylideneoctanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds. This reaction involves the addition of HCN to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. The reaction typically requires an acidic or basic catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the product. The process may also include steps for purification and isolation of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylideneoctanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Hydroxy-2-methylideneoctanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylideneoctanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylquinoline: Contains a hydroxy group and a methyl group but differs in the presence of a quinoline ring.
2-Hydroxy-2-methylpropanenitrile: Similar in having a hydroxy and nitrile group but differs in the carbon chain structure.
Uniqueness
3-Hydroxy-2-methylideneoctanenitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
22056-02-6 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-hydroxy-2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-6-9(11)8(2)7-10/h9,11H,2-6H2,1H3 |
InChI Key |
AJBOTJSEBIQYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=C)C#N)O |
Origin of Product |
United States |
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